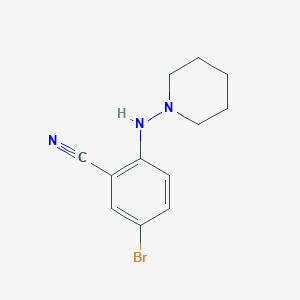
5-Bromo-2-(piperidin-1-ylamino)benzonitrile
Übersicht
Beschreibung
5-Bromo-2-(piperidin-1-ylamino)benzonitrile: is an organic compound with the molecular formula C12H14BrN3 It is a derivative of benzonitrile, where the bromine atom is substituted at the 5-position and the piperidin-1-ylamino group is attached at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile typically involves the following steps:
Bromination: The starting material, 2-aminobenzonitrile, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide.
Piperidinylation: The brominated intermediate is then reacted with piperidine under suitable conditions to introduce the piperidin-1-ylamino group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The piperidin-1-ylamino group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the piperidin-1-ylamino group can lead to the formation of corresponding N-oxides.
Reduction Products: Reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine:
Pharmacological Studies: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Biological Probes: Used in the development of biological probes for studying cellular processes.
Industry:
Material Science: Utilized in the development of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(piperidin-1-ylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidin-1-ylamino group can enhance binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-(piperidin-1-ylamino)benzonitrile
- 5-Chloro-2-(piperidin-1-ylamino)benzonitrile
- 5-Fluoro-2-(piperidin-1-ylamino)benzonitrile
Uniqueness: 5-Bromo-2-(piperidin-1-ylamino)benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chloro and fluoro analogs.
Eigenschaften
IUPAC Name |
5-bromo-2-(piperidin-1-ylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-11-4-5-12(10(8-11)9-14)15-16-6-2-1-3-7-16/h4-5,8,15H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZDJYCJAXYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Fluoro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1401877.png)
![2-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionamide](/img/structure/B1401878.png)
![4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-ol](/img/structure/B1401881.png)




![[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl] N,N-dimethylcarbamate](/img/structure/B1401890.png)
![2-[3-(3-Chloro-6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401892.png)



